5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid
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Overview
Description
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with cyclizing agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at elevated temperatures, typically between 70-90°C, to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and improved safety profiles. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired cyclization .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog with similar structural features but lacking the carboxylic acid group.
Isoxazole: Contains a nitrogen atom at a different position in the ring, leading to different chemical properties.
Thiazole: Contains a sulfur atom instead of oxygen, which significantly alters its reactivity and applications.
Uniqueness
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications.
Biological Activity
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring with a carboxylic acid group, which enhances its solubility and reactivity. The unique substitution pattern of this compound contributes to its distinct biological properties, making it a valuable scaffold for drug design and enzyme inhibition studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzyme active sites. This interaction can inhibit enzymatic activity by blocking substrate access .
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various fungal strains. A comparative study demonstrated the minimum inhibitory concentration (MIC) values against different Candida species:
Compound | Candida albicans | Candida tropicalis | Candida krusei | Candida neoformans |
---|---|---|---|---|
This compound | 1.6 µg/ml | 3.2 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
These results suggest that the compound has promising antifungal activity compared to standard antifungal agents .
Anti-inflammatory Effects
In studies involving intestinal inflammation models, compounds similar to this compound have been implicated in modulating immune responses. For example, the administration of oxazoles has been linked to the production of pro-inflammatory cytokines such as IL-4 and IL-13 in models of colitis . This highlights the potential of the compound in therapeutic applications related to inflammatory diseases.
Case Studies and Research Findings
A comprehensive review highlighted various studies on oxazole derivatives, including their synthesis and biological evaluations. One study focused on the synthesis of substituted oxazoles and their antibacterial potential against Gram-positive and Gram-negative bacteria. The findings indicated that certain oxazole derivatives exhibited notable growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli:
Compound | S. aureus (mm) | E. coli (mm) |
---|---|---|
Compound A | 20 | 17 |
Compound B | 18 | 15 |
Amoxicillin | 30 | 27 |
These results underscore the relevance of oxazole derivatives in developing new antimicrobial agents .
Properties
IUPAC Name |
5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-6(2)3-4(5(8)9)7-10-6/h3H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWQPKPVCVGONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365420-10-4 |
Source
|
Record name | 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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